Spiro[cyclohexane-1,3'-indolin]-4-ol
Description
Spiro[cyclohexane-1,3'-indolin]-4-ol is a bicyclic compound featuring a cyclohexane ring fused to an indoline moiety via a spiro carbon atom, with a hydroxyl group at the 4-position of the cyclohexane ring. The hydroxyl group distinguishes it from ketone-containing analogs, likely enhancing polarity and hydrogen-bonding capacity .
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
spiro[1,2-dihydroindole-3,4'-cyclohexane]-1'-ol |
InChI |
InChI=1S/C13H17NO/c15-10-5-7-13(8-6-10)9-14-12-4-2-1-3-11(12)13/h1-4,10,14-15H,5-9H2 |
InChI Key |
UQTIMPONFUOEGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1O)CNC3=CC=CC=C23 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Spiro[cyclohexane-1,3'-indolin]-4-ol
HOAc-Mediated Domino Diels–Alder Reaction in Ionic Liquids
A highly efficient and diastereoselective method for synthesizing spiro[cyclohexane-1,3'-indolin]-3-en-2'-ones (close analogs of this compound) involves a domino Diels–Alder reaction mediated by acetic acid (HOAc) in the ionic liquid 1-butyl-3-methylimidazolium bromide ([Bmim]Br).
Reaction Overview:
- Reactants: Pinacoles (such as 2,3-diphenylbutane-2,3-diol) and 3-methyleneoxindolines.
- Catalyst: Acetic acid (25% v/v).
- Solvent: Ionic liquid [Bmim]Br.
- Temperature: Approximately 120 °C.
- Duration: Around 15 hours.
- Mechanism: Acid-mediated dehydration of pinacoles generates 1,3-dienes in situ, which undergo a concerted Diels–Alder cycloaddition with 3-methyleneoxindolines to form the spirocyclic framework.
Key Findings:
- The reaction yields spiro compounds in 72–86% isolated yields.
- The reaction is highly diastereoselective, favoring cis-configured products as confirmed by single-crystal X-ray diffraction.
- Substituents on the oxindoline moiety have minimal effect on the yields.
- The method tolerates various pinacol derivatives, including those with phenyl and p-tolyl substituents, yielding functionalized spiro compounds efficiently.
Representative Data Table for Yields of Spiro Compounds (Selected Entries):
| Entry | Pinacol Derivative | Oxindoline Derivative | Product Yield (%) | Notes |
|---|---|---|---|---|
| 1a | 2,3-Diphenylbutane-2,3-diol | 1-Benzyl-3-[2-oxo-2-(p-tolyl)ethylidene]indolin-2-one | 86 | High yield, cis-configuration confirmed |
| 1g | 2,3-Di(p-tolyl)butane-2,3-diol | Various substituted 3-phenacylideneoxindolines | 73–85 | Substituents have little effect |
One-Pot Oxidation of N-Aryl-N-Methyl-2-Oxocyclohexane-1-Carboxamides
Another preparation approach involves the oxidation of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides to yield spiro[cyclohexane-1,3'-indoline]-2,2'-diones, which are structurally related spiro compounds.
Reaction Conditions:
- Oxidation under optimized conditions.
- One-pot synthesis approach.
- Yields range from 75% to 96%.
Significance:
- The spiroindolinediones synthesized serve as important intermediates for the total synthesis of natural products.
- The method is simple, convenient, and scalable.
General Experimental Procedure for Domino Diels–Alder Synthesis
The typical procedure for the domino Diels–Alder reaction is as follows:
- Mix pinacol (1.0 mmol) and 3-phenacylideneoxindole (0.5 mmol) in 2.0 mL of [Bmim]Br ionic liquid.
- Add 0.5 mL of acetic acid as catalyst.
- Heat the mixture at 120 °C for 15 hours.
- After reaction completion, the mixture is cooled, diluted with water, and extracted.
- The crude product is purified by column chromatography using a petroleum ether/ethyl acetate mixture (5:1 v/v).
Structural Characterization and Stereochemistry
- The products typically contain two adjacent chiral centers in the newly formed cyclohexenyl ring, leading to possible cis/trans diastereomers.
- NMR spectroscopy shows only one set of signals, indicating high diastereoselectivity.
- Single-crystal X-ray diffraction confirms the cis-configuration, where the phenacyl group and the phenyl group of the oxindoline moiety are on the same side of the spiro ring junction.
- The reaction mechanism proceeds via a concerted Diels–Alder pathway, preserving the stereochemistry of the starting materials.
Summary Table of Preparation Methods
| Method | Key Reactants | Catalyst/Conditions | Yield Range (%) | Diastereoselectivity | Notes |
|---|---|---|---|---|---|
| HOAc-mediated domino Diels–Alder in [Bmim]Br | Pinacoles + 3-methyleneoxindolines | Acetic acid (25%), 120 °C, 15 h | 72–86 | High (cis) | One-pot, sustainable, ionic liquid medium |
| Oxidation of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides | N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides | Oxidation, optimized conditions | 75–96 | Not specified | Simple, good to high yields, useful intermediates |
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclohexane-1,3’-indolin]-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form spirocyclic ketones or quinones.
Reduction: Reduction reactions can convert the spirocyclic structure into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include spirocyclic ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
It appears the specific compound "Spiro[cyclohexane-1,3'-indolin]-4-ol" is not well-documented in the provided search results. However, the search results do provide information on related compounds and their applications, which can provide some insight.
Spirocyclic Oxindoles: Overview
Spirocyclic oxindoles (also known as spirooxindoles or spiroindolones) are a structural motif of interest in modern organic synthesis, drug discovery, and natural product chemistry . Since 2012, there have been over 3,000 publications about spirooxindoles .
Synthesis of Spiro[cyclohexane-1,3'-indolin]-2'-ones
Spiro[cyclohexane-1,3'-indolin]-2'-one is a structural element for bioactive natural products and medicinal agents . Enantioselective and efficient methods for constructing these structures have emerged recently .
Synthesis of Spiro[cyclohexane-1,3'-indoline]-2,2'-diones
A simple, one-pot synthesis of spiro[cyclohexane-1,3'-indoline]-2,2'-diones has been demonstrated . These spiro compounds are important as starting materials for the total synthesis of several natural products .
Spiro[cyclopropane-1,3'-indolin]-2'-ones as Anticancer Agents
Libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones have been synthesized and evaluated for their biological activity against human cancer cell lines, including colon, prostate, cervical, lung, and breast cancer . Many compounds in the series have shown anticancer activity against the studied cell lines .
Spiro[cyclobutane-1,3'-indolin]-2'-one Derivatives
Novel spiro[cyclobutane-1,3'-indolin]-2'-one derivatives are useful as bromodomain inhibitors . These derivatives can inhibit the binding of BET family bromodomains to acetylated lysine residues . The compounds exhibit selectivity for BRD4 BD1 inhibition over BRD4 BD2 inhibition . These compounds may be used for treating or preventing autoimmune diseases, inflammatory diseases, or cancer .
Mechanism of Action
The mechanism of action of spiro[cyclohexane-1,3’-indolin]-4-ol involves its interaction with various molecular targets and pathways. The compound can bind to specific proteins and enzymes, modulating their activity and leading to the observed biological effects . For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties .
Comparison with Similar Compounds
Molecular Framework and Substituents
- Spiro[cyclohexane-1,3'-indolin]-4-ol : Contains a hydroxyl group at the cyclohexane 4-position.
- Spiro[cyclohexane-1,3'-indolin]-2'-one (CAS 4933-14-6): Features a ketone group at the indoline 2'-position (C13H15NO, MW 201.26) .
- 5'-Bromo-4-fluorospiro[cyclohexane-1,3'-indolin]-2'-one (CAS 2491753-88-7): Substituted with bromo (5') and fluoro (4) groups (C13H13BrFNO, MW 298.15) .
Melting Points and Stability
- Spiro[indole-2,2'-pyrrole] analogs exhibit melting points of 138–140°C , while spirocyclopentane-indoline derivatives melt at 151–152°C . The hydroxyl group in this compound may elevate its melting point compared to non-polar analogs due to intermolecular hydrogen bonding.
Table 2: Representative Yields of Spiro Compounds
| Compound Type | Yield | Key Reagents | Reference |
|---|---|---|---|
| Spiro[indoline-3,3′-pyrrolidine] | 55–85% | Borohydride/THF, acetic acid | |
| Spiro[cyclohexane-indolin]-2'-one | 79% | Domino Diels-Alder in ionic liquid |
Spectroscopic Characterization
- IR Spectroscopy : Spiro[indole-pyrrole] analogs show characteristic peaks for C=O (1680–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) . The hydroxyl group in this compound would exhibit a broad O-H stretch (~3300 cm⁻¹).
- NMR : Spiro[cyclohexane-1,3'-indolin]-2'-one derivatives display distinct spiro carbon signals at δ 60–70 ppm in ¹³C NMR . The hydroxyl proton in the target compound would resonate at δ 1–5 ppm in ¹H NMR, depending on hydrogen bonding.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Spiroannulation | Triethylamine, ethanol-toluene (1:1), reflux | 86-87% | |
| NH-Deprotection | TFA in DCM, room temperature | ~100% |
Basic: Which spectroscopic techniques are most effective for characterizing the spiro junction in this compound?
Methodological Answer:
- ¹H/¹³C NMR : Critical for confirming spiro connectivity. Distinct signals for cyclohexane and indoline protons (e.g., sp³-hybridized carbons at δ 30–50 ppm) resolve spatial arrangements .
- HRMS : Validates molecular formula (e.g., C₂₀H₂₅NO₃ in ) with ppm-level accuracy .
- X-ray Crystallography : While not directly reported for this compound, analogous spiro structures (e.g., ethyl 5′-difluoromethylspiro[indoline-3,3′-pyrazole] carboxylate) use crystallography to confirm stereochemistry and bond angles .
Advanced: How can reaction conditions be optimized to improve stereoselectivity in spiroannulation reactions?
Methodological Answer:
- Catalyst Design : Chiral catalysts (e.g., 2-quinoline derivatives) enhance diastereoselectivity via non-covalent interactions (e.g., hydrogen bonding) .
- Solvent Effects : Polar aprotic solvents (e.g., DCM) stabilize transition states, favoring equatorial cyclohexane conformations .
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions, as seen in TFA-mediated deprotection steps .
Advanced: What strategies address low yields in multi-step syntheses of this compound analogs?
Methodological Answer:
- Intermediate Stabilization : Protect reactive groups (e.g., Boc for NH-indolinones) to prevent decomposition .
- Parallel Screening : Test multiple catalysts (e.g., Brønsted acids vs. organocatalysts) to identify optimal conditions .
- In Situ Monitoring : Use TLC or ¹H NMR to track reaction progress and adjust stoichiometry dynamically .
Basic: What are the safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation : Wear PPE (gloves, goggles) due to H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation) hazards .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., TFA) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced: How do computational models predict the reactivity of this spiro compound in asymmetric catalysis?
Methodological Answer:
- DFT Calculations : Model transition states to predict enantioselectivity in cyclopropanation or spiroannulation reactions .
- Molecular Dynamics : Simulate solvent effects on conformational equilibria (e.g., axial vs. equatorial substituents) .
Basic: How does the cyclohexane ring's conformation affect the compound's physicochemical properties?
Methodological Answer:
- 1,3-Diaxial Interactions : Bulky substituents favor equatorial positions to minimize steric clashes, impacting solubility and reactivity .
- Solubility : Equatorial hydroxyl groups enhance hydrophilicity, while axial positions may reduce it due to hindered solvation .
Advanced: What biological targets are plausible for this compound derivatives?
Methodological Answer:
- Anticancer Agents : Spirooxindoles inhibit protein kinases (e.g., PKR) or disrupt microtubule assembly, as seen in spiro[cyclopropane-1,3′-indolin]-2′-ones .
- Antimicrobials : Structural analogs (e.g., spiropyrazoles) target bacterial efflux pumps or viral proteases .
Advanced: How to resolve contradictions in reported synthetic yields or spectroscopic data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
